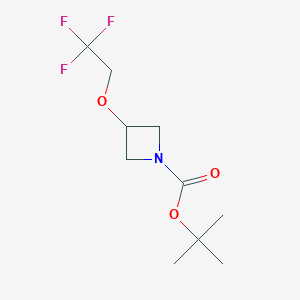

Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate, also known as TFAAC, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the azetidine family, which has been shown to have a variety of biological activities.

Aplicaciones Científicas De Investigación

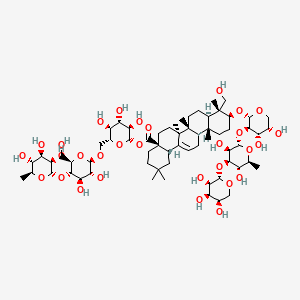

Synthesis of Protected 3-haloazetidines

Protected 3-haloazetidines, which serve as versatile building blocks in medicinal chemistry, can be prepared from commercially available materials through a strain-release reaction. These intermediates enable the diversified synthesis of high-value azetidine-3-carboxylic acid derivatives, including the synthesis of 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid, showcasing the compound's role in expanding the chemical space accessible to drug discovery efforts (Y. Ji, L. Wojtas, J. Lopchuk, 2018).

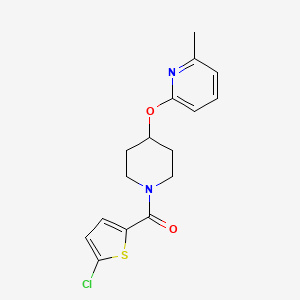

Development of Novel Ligands

Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate is instrumental in the synthesis of novel ligands for nicotinic receptors, as demonstrated in the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, through a Stille coupling process. This highlights its potential in contributing to the development of new therapeutics targeting neurological disorders (F. Karimi, B. Långström, 2002).

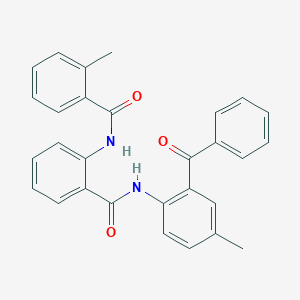

Nucleophilic Substitutions and Radical Reactions

The compound's derivatives, such as tert-butyl phenylazocarboxylates, facilitate nucleophilic substitutions and radical reactions, enabling modifications of the benzene ring through aromatic amines and alcohols under mild conditions. This versatility supports its use in synthesizing complex organic molecules with potential applications in drug development and materials science (Hannelore Jasch, S. B. Höfling, M. Heinrich, 2012).

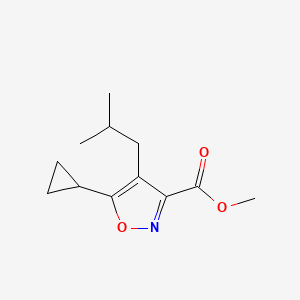

Synthesis of Bifunctional Compounds

Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound, underscore the utility of this compound in generating novel compounds that access chemical space complementary to existing frameworks like piperidine ring systems. This underscores its role in diversifying synthetic strategies for pharmaceutical research (M. J. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, A. Thorarensen, 2009).

Propiedades

IUPAC Name |

tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-4-7(5-14)16-6-10(11,12)13/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVPCKHXIVGJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-3-methyl-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2666510.png)

![7-[(4-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2666512.png)

![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2666518.png)

![1-butyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2666520.png)

![9-(2-Chloropropyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione](/img/structure/B2666521.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2666522.png)